molecular formula C22H24N2O5S B2643030 2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-50-9

2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2643030
CAS RN: 900011-50-9
M. Wt: 428.5
InChI Key: JORPLUIYWCNWDD-UHFFFAOYSA-N
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Description

2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

  • Condensation Reactions : Research by Kano and Yuasa (1983) details the synthesis of 2-arylpyrido[3,4-b]pyrazine derivatives through condensation reactions involving 3,4-diaminopyridine with β-keto sulfoxides, yielding compounds like 2-(4-methoxyphenyl)pyrido[3,4-b]-pyrazine and 2-(3,4-dimethoxyphenyl)pyrido[3,4-b]pyrazine. This method highlights a foundational approach to synthesizing structurally related pyrazine derivatives, potentially offering insights into crafting the compound (Kano & Yuasa, 1983).

Functional Materials Development

  • Electrochromic Materials : A study by Zhao et al. (2014) elaborates on the creation of donor-acceptor polymeric electrochromic materials using a related pyrazine compound as the acceptor unit. These materials exhibit significant electrochromic properties, such as color changes under electric potential, which could be leveraged in NIR electrochromic devices, hinting at the potential applications of similar compounds in smart materials and displays (Zhao et al., 2014).

Biological Applications

  • Cytotoxicity and Enzyme Inhibition : Kucukoglu et al. (2016) discuss the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. Such research underlines the biological relevance of pyrazoline derivatives, potentially guiding the exploration of the compound for enzyme inhibition or anticancer activities (Kucukoglu et al., 2016).

Chemical Properties and Reactions

  • Mechanistic Studies : Research by Kascheres et al. (1991) on the reaction mechanisms of certain chemical precursors to produce pyrazolines could provide foundational knowledge for understanding the reactivity and synthesis pathways of the compound , particularly in how structural variations influence chemical behavior (Kascheres et al., 1991).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonyl-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-27-17-8-6-16(7-9-17)22-19-5-4-12-23(19)13-14-24(22)30(25,26)18-10-11-20(28-2)21(15-18)29-3/h4-12,15,22H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORPLUIYWCNWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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